![molecular formula C17H14N2O B5680210 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B5680210.png)
4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Overview
Description
4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as flunitrazepam, is a benzodiazepine derivative that is widely used in scientific research. This compound is of great interest due to its unique pharmacological properties, which make it a valuable tool for investigating the mechanisms of action of benzodiazepines and other GABAergic drugs.
Mechanism of Action
The mechanism of action of 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem is similar to that of other benzodiazepines. It binds to the GABA-A receptor, which is a chloride ion channel, and enhances the activity of GABA, the major inhibitory neurotransmitter in the brain. This results in increased chloride ion influx, hyperpolarization of the neuron, and inhibition of neuronal excitability.
Biochemical and Physiological Effects:
Flunitrazepam has a number of biochemical and physiological effects. It has sedative, hypnotic, anxiolytic, and anticonvulsant properties. It also has muscle relaxant and amnesic effects, which make it useful for medical procedures and surgeries.
Advantages and Limitations for Lab Experiments
Flunitrazepam has several advantages as a research tool. It is a potent and selective ligand for the GABA-A receptor, and its effects are well-characterized. It is also readily available and relatively inexpensive. However, its use is limited by its high potency and potential for abuse, and it is therefore subject to strict regulations.
Future Directions
There are several future directions for research on 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem. One area of interest is the development of new benzodiazepine derivatives with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of benzodiazepine use on cognitive function and brain structure. Finally, there is a need for further research on the mechanisms of action of benzodiazepines and other GABAergic drugs, which may lead to the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 4-(2-phenylvinyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-onem involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by reduction and cyclization to form the benzodiazepine ring. The final step involves the addition of a phenylvinyl group to the nitrogen atom of the benzodiazepine ring.
Scientific Research Applications
Flunitrazepam is used extensively in scientific research to study the mechanisms of action of benzodiazepines and other GABAergic drugs. It is also used as a reference compound in the development of new benzodiazepine derivatives.
properties
IUPAC Name |
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17-12-14(11-10-13-6-2-1-3-7-13)18-15-8-4-5-9-16(15)19-17/h1-11H,12H2,(H,19,20)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOTZFPASAWCAO-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=O)C=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=NC2=CC=CC=C2NC1=O)/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331838 | |
Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24828728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
CAS RN |
27185-47-3 | |
Record name | 4-[(E)-2-phenylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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